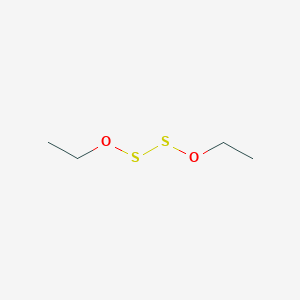

Disulfide, diethoxy

Description

Contextualization within Organosulfur Chemistry

Organosulfur chemistry, the study of the synthesis and properties of organic compounds containing carbon-sulfur bonds, encompasses a vast array of molecules with diverse functionalities. wikipedia.org Within this field, compounds featuring the disulfide bond (S-S) are of paramount importance due to their unique reactivity and prevalence in both biological and synthetic systems. wikipedia.orgwikipedia.org Diethoxy disulfide is classified as a heterosubstituted disulfide, where the sulfur atoms are bonded to heteroatoms (oxygen in this case) rather than carbon. acs.orgnih.gov This R-O-S-S-O-R structure distinguishes it from the more common carbon-linked disulfides like diphenyl disulfide. The chemistry of organosulfur compounds is distinct from their oxygen-containing counterparts; for instance, the S-S single bond is significantly stronger than the O-O bond in peroxides, making disulfides more thermodynamically stable than peroxides. libretexts.org

Significance of the Disulfide (S-S) Functional Group in Contemporary Chemical Science

The disulfide bond is a cornerstone functional group in modern chemistry and biochemistry. wikipedia.org Its most recognized role is in stabilizing the tertiary and quaternary structures of proteins by forming covalent cross-links between cysteine residues. wikipedia.orglibretexts.orgfiveable.mebritannica.com This structural reinforcement is critical for the biological function of many proteins. nih.gov The disulfide linkage is not static; it can undergo thiol-disulfide exchange, a reversible reaction that allows for the dynamic formation and cleavage of these bonds. wikipedia.orgrsc.org This reactivity is fundamental to cellular processes like protein folding and is exploited in the design of drug delivery systems. fiveable.mersc.org

Beyond biochemistry, the disulfide group is vital in polymer chemistry for the vulcanization of rubber and as a cross-linking agent in advanced materials. wikipedia.orgchemimpex.com In synthetic organic chemistry, disulfides are versatile intermediates. rsc.orgontosight.ai The development of new methods to construct both symmetrical and unsymmetrical disulfide bonds remains an active area of research, highlighting the continuous importance of this functional group in creating complex molecules. rsc.orgresearchgate.net

Chemical and Physical Properties of Diethoxy Disulfide

The fundamental properties of diethoxy disulfide are summarized in the table below, compiled from various chemical data sources.

| Property | Value | Source(s) |

| Chemical Formula | C₄H₁₀O₂S₂ | biosynth.com |

| Molecular Weight | 154.3 g/mol | biosynth.com |

| Boiling Point | 170.2 °C | biosynth.com |

| Density | 1.14 g/cm³ | biosynth.com |

| Flash Point | 56.7 °C | biosynth.com |

| Appearance | Orange oil | nih.gov |

| SMILES | CCOSSOCC | biosynth.com |

| CAS Number | 28752-22-9 | biosynth.com |

Synthesis and Research Findings

The synthesis and reactivity of diethoxy disulfide have been subjects of detailed investigation, revealing its utility in various chemical contexts.

Synthesis of Diethoxy Disulfide

A common laboratory synthesis for dialkoxydisulfides, including diethoxy disulfide, involves the reaction of an alcohol with sulfur monochloride in the presence of a base. acs.orgnih.govresearchgate.net This method provides good yields of the desired product.

A specific procedure is detailed in the following table:

| Reactants & Conditions | Procedure | Yield | Source(s) |

| Ethanol (B145695) (25.1 mmol) | A solution of triethylamine (B128534) and ethanol in dichloromethane (B109758) (CH₂Cl₂) is cooled to 0 °C. | 80% | acs.orgnih.gov |

| Triethylamine (25.0 mmol) | Sulfur monochloride dissolved in CH₂Cl₂ is added dropwise to the cooled solution. | acs.orgnih.gov | |

| Sulfur Monochloride (12.5 mmol) | The reaction mixture is stirred at 0 °C for one hour. | acs.orgnih.gov | |

| Solvent: Dichloromethane (CH₂Cl₂) | The reaction is quenched with water, and the organic layer is washed, dried, and evaporated to yield the product. | nih.gov |

Reactivity and Research Applications

Research has uncovered several key reactions and applications for diethoxy disulfide:

Hydrogen Sulfide (B99878) (H₂S) Release : Dialkoxydisulfides, including diethoxy disulfide, have been shown to release hydrogen sulfide rapidly in the presence of an excess of thiol. acs.orgresearchgate.net The reaction is typically complete within 10 minutes, with the byproducts being the parent alcohol (ethanol) and the disulfide of the thiol used. acs.org This controlled "burst release" of H₂S makes these compounds valuable tools for studying H₂S signaling in biological systems. acs.orgresearchgate.net

Reaction with Diazomethane (B1218177) : Studies on the reaction of 4-substituted phenyl diethoxyphosphinyl disulfides with diazomethane have provided insights into the cleavage of the S-S bond. tandfonline.com These related compounds react readily with diazomethane, leading to the formation of phosphorothionate and phosphorothiolate (B1257650) isomers, demonstrating a nucleophilic attack on the disulfide bond. tandfonline.com

Spectroscopic and Structural Analysis : The conformational landscape of diethyl disulfide, a closely related compound, has been investigated using pulsed-jet Fourier transform microwave spectroscopy combined with ab initio calculations. acs.orgnih.gov These studies revealed that the most stable conformers have a gauche orientation around the C-S-S-C dihedral angle, which approaches 90 degrees. wikipedia.orgacs.org Such fundamental studies on simple disulfides help in understanding the structural preferences of the disulfide bond in more complex molecules. acs.org

Structure

3D Structure

Properties

IUPAC Name |

(ethoxydisulfanyl)oxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2S2/c1-3-5-7-8-6-4-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVUYNWCKWXAGLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOSSOCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90447561 | |

| Record name | Disulfide, diethoxy | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28752-22-9 | |

| Record name | Disulfide, diethoxy | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Diethoxy Disulfide

Conventional Synthetic Routes and Optimization

The most common approaches for synthesizing symmetrical dialkoxydisulfides like diethoxy disulfide rely on the reaction of an alcohol with a sulfur-transfer reagent.

The synthesis of compounds featuring the dialkoxydisulfide (OSSO) functional group is typically achieved by reacting an alcohol with sulfur monochloride (S₂Cl₂). nih.govresearchgate.netacs.org This method represents a direct and widely utilized pathway for creating symmetrical dialkoxydisulfides. For the synthesis of diethoxy disulfide, ethanol (B145695) is used as the alcohol precursor. nih.govresearchgate.netresearchgate.net The reaction is a foundational method for producing this specific class of heterosubstituted disulfides. nih.govuiowa.eduacs.org

The reaction between an alcohol and sulfur monochloride necessitates the presence of a base. nih.govacs.orgthieme-connect.de In the synthesis of diethoxy disulfide from ethanol and S₂Cl₂, triethylamine (B128534) (NEt₃) is commonly employed as the base. nih.govacs.org Its primary role is to act as a scavenger for the hydrogen chloride (HCl) that is generated as a byproduct during the reaction. The neutralization of this acidic byproduct is crucial for driving the reaction to completion and preventing potential side reactions. This principle is also applied in the synthesis of other dialkoxydisulfides, such as the formation of cyclic dialkoxy disulfides from diols, where triethylamine is also used. thieme-connect.de

Disulfide transfer reagents provide an alternative to the direct use of sulfur monochloride. nih.govuiowa.eduacs.org These reagents can offer milder reaction conditions and improved selectivity, which is particularly important when substrates contain multiple reactive functional groups. For instance, when synthesizing diethanolamine (B148213) disulfide, the direct use of S₂Cl₂ leads to numerous products because it reacts with both the alcohol and the amine functionalities. nih.govacs.org To circumvent this, a milder disulfide transfer reagent was used that was reactive toward amines but not sensitive to attack by alcohols, thereby limiting byproducts and improving yield. nih.govacs.org Other sulfur transfer reagents, such as benzyltriethylammonium tetrathiomolybdate, have also been employed for the synthesis of disulfides from alcohols. thieme-connect.de

Optimizing the yield of diethoxy disulfide involves careful control of reaction parameters and purification techniques. In a reported synthesis, diethoxy disulfide was obtained in an 80% isolated yield. nih.govacs.org The purification of the product was accomplished using column chromatography on silica (B1680970) gel. nih.govacs.org

Key parameters for optimization include the stoichiometry of the reactants, reaction temperature, and the choice of base and solvent. The reported high-yield synthesis demonstrates a successful set of conditions for this specific transformation.

Table 1: Reported Synthesis of Diethoxy Disulfide This table is interactive. You can sort and filter the data.

| Product | Reactant 1 | Reactant 2 | Base | Reported Yield | Purification Method | Source(s) |

|---|

Reaction of Ethanol with Sulfur Monochloride (S2Cl2)

Strategies for Heterosubstituted Dialkoxydisulfide Synthesis

The methodologies used for diethoxy disulfide can be extended to create a variety of other heterosubstituted dialkoxydisulfides. nih.govuiowa.edu These strategies allow for the incorporation of different alkoxy groups, leading to compounds with varied properties, such as solubility. A notable example is the synthesis of triethylene glycol monomethyl ether disulfide, a water-soluble dialkoxydisulfide, which was prepared with an 83% yield using the same fundamental reaction between the corresponding alcohol and S₂Cl₂ in the presence of a base. nih.govresearchgate.netacs.org This demonstrates the versatility of the method for creating diverse OSSO functional groups. nih.gov Another approach involves using diols as starting materials to form cyclic dialkoxy disulfides. thieme-connect.de

Methodologies for Unsymmetrical Disulfide Synthesis Relevant to Diethoxy Disulfide

The synthesis of unsymmetrical disulfides (RSSR') presents a significant challenge due to the common formation of undesired symmetrical homodimers (RSSR and R'SSR'). rsc.orgorganic-chemistry.org While not directly applied to diethoxy disulfide in the reviewed literature, several advanced methodologies for creating unsymmetrical disulfides are conceptually relevant.

One major approach is the umpolung strategy , which involves the reversal of the typical nucleophilic character of a thiol sulfur atom. rsc.orgchemistryviews.org In this method, an electrophilic sulfenium ion is generated in situ from one thiol, which then selectively reacts with a different, nucleophilic thiol. chemistryviews.org This can be achieved using iodine as a catalyst with a promoter mixture. chemistryviews.org

Another sophisticated approach involves using specific coupling reagents that facilitate selective bond formation.

N-acyl sulfenamides , prepared via copper-catalyzed S-amidation of thiols, can serve as effective S-sulfenylation reagents for reacting with a second thiol to form an unsymmetrical disulfide under mild conditions. researchgate.net

The use of bis-(5,5-dimethyl-2-thiono-1,3,2-dioxaphosphorinanyl)disulfide allows for the preparation of unsymmetrical disulfides from various thiols in high yields and with short reaction times. organic-chemistry.org

Reagents such as 1-chlorobenzotriazole can be used to generate a benzotriazolated thiol intermediate (RSBt), which can then react with a second thiol in a one-pot sequence to form the unsymmetrical disulfide. organic-chemistry.org

These advanced strategies highlight the ongoing development in disulfide chemistry, providing pathways to complex molecules that would be difficult to access through conventional methods.

Table 2: Comparison of Methodologies for Unsymmetrical Disulfide Synthesis This table is interactive. You can sort and filter the data.

| Strategy | Key Principle | Reagents/Catalysts | Advantages | Source(s) |

|---|---|---|---|---|

| Umpolung (Sulfenium Ion) | Reversal of polarity; one thiol becomes an electrophile. | Iodine, DMAP/water | Metal-free, mild conditions, selective. | chemistryviews.org |

| N-Acyl Sulfenamides | S-sulfenylation of a thiol by a pre-formed sulfenamide. | Copper catalyst, dioxazolones | Broad applicability, mild conditions. | researchgate.net |

| Specific Disulfide Reagent | Activation of a disulfide reagent to react with a thiol. | bis-(5,5-dimethyl-2-thiono-1,3,2-dioxaphosphorinanyl)disulfide | High yields, short reaction times, wide functional group tolerance. | organic-chemistry.org |

Oxidation of Thiol Precursors

The most direct route to symmetrical disulfides is the oxidative coupling of corresponding thiol precursors. For diethoxy disulfide, the precursor is O-ethyl dithiocarbonate, commonly known as ethyl xanthate. This process involves the formation of a sulfur-sulfur bond through the removal of two hydrogen atoms from two thiol molecules.

Various chemical oxidants can effect the transformation of thiols to disulfides. The choice of oxidant is crucial as it can influence reaction rate, yield, and the formation of byproducts.

Hydrogen Peroxide (H₂O₂): Hydrogen peroxide is a readily available and environmentally benign oxidant. However, its reaction with ethyl xanthate can be complex and pH-dependent. rsc.org Kinetic studies have shown that the oxidation of ethyl xanthate by H₂O₂ over a pH range of 8–12 initially produces an O-ethyl S-oxodithiocarbonate intermediate rather than the disulfide directly. rsc.orgrsc.org Further oxidation can lead to a bifurcation of the reaction pathway, yielding either O-ethyl thiocarbonate or other over-oxidized species, with the ultimate sulfur-containing product often being sulfate (B86663). rsc.orgrsc.org In one study investigating the oxidation of potassium ethyl xanthate at pH 7, the main product was identified as perxanthate, with no detection of dixanthogen (B1670794) (diethoxy disulfide). tandfonline.com This suggests that while H₂O₂ is a powerful oxidant, controlling the reaction to selectively yield diethoxy disulfide is challenging and may require stringent control of reaction conditions to avoid undesired side products.

| Oxidant | Precursor | Key Findings & Conditions | Reference(s) |

| Hydrogen Peroxide | Ethyl Xanthate | Complex, pH-dependent reaction. Initial product is O-ethyl S-oxodithiocarbonate. Can lead to over-oxidation, with sulfate as the ultimate product. Dixanthogen may not be the primary product. rsc.orgrsc.orgtandfonline.com | |

| Iodine | Ethyl Xanthate | Rapid and efficient oxidation to diethoxy disulfide (dixanthogen). Proceeds via an EtOCS₂I intermediate. Widely used in analytical methods. wikipedia.orgrsc.orgcdnsciencepub.comrsc.org |

Enzymatic methods offer high selectivity and operate under mild, environmentally friendly conditions. Flavoprotein-containing monooxygenases, such as EtaA from Mycobacterium tuberculosis, are known to metabolize sulfur-containing compounds. nih.gov These enzymes have been shown to oxidize xanthates, with the primary products being the corresponding sulfines (perxanthates), which are analogous to the initial products observed in hydrogen peroxide oxidation. nih.gov The nucleophilicity of the sulfur atom in xanthates makes them highly reactive substrates for these enzymes. nih.gov While these studies confirm that enzymes can oxidize the xanthate precursor, the reported products are oxygenated intermediates rather than the disulfide. Further research would be required to engineer or identify enzymatic systems capable of selectively catalyzing the dimerization of ethyl xanthate to diethoxy disulfide.

The use of molecular oxygen from the air as the terminal oxidant is a highly attractive green chemistry approach. Thiols are known to be susceptible to air oxidation, often leading to the corresponding disulfides. nih.govnih.gov The aerobic oxidation of sodium ethyl xanthate in aqueous solution is a known pathway to yield diethyl dixanthogen disulfide (diethoxy disulfide) and sodium hydroxide. wikipedia.org More advanced catalytic systems can facilitate this transformation efficiently. For instance, a method using a catalytic amount of sodium methoxide (B1231860) in methanol (B129727) under aerobic conditions has been shown to effectively promote the oxidative coupling of various thiols to symmetrical disulfides in high yields, tolerating a range of functional groups and preventing overoxidation. researchgate.net Such catalytic, metal-free aerobic oxidation methods represent a cost-effective and sustainable strategy for the synthesis of symmetrical disulfides like diethoxy disulfide.

Challenges in Homodimerization Control

The synthesis of symmetrical disulfides like diethoxy disulfide requires the exclusive formation of a homodimer from its thiol precursor. While the challenge in unsymmetrical disulfide synthesis is to prevent homodimerization, the challenge here is to ensure the reaction proceeds cleanly to the desired homodimer without side reactions or subsequent transformations. researchgate.netresearchgate.net

The oxidation of ethyl xanthate highlights this challenge. As noted, oxidants like hydrogen peroxide can lead to a variety of over-oxidized products, including perxanthates, thiocarbonates, and ultimately sulfate, diminishing the yield of the desired disulfide. rsc.orgrsc.org Even with a selective oxidant like iodine, reaction conditions must be controlled to prevent side reactions. The stability of the disulfide product itself is also a factor, as the dialkoxy disulfide linkage can be subject to further reactions under certain conditions. acs.org Therefore, achieving high yields and purity in diethoxy disulfide synthesis via oxidative coupling necessitates careful selection of the oxidant and precise control over reaction parameters (pH, temperature, stoichiometry) to maximize the rate of homodimerization while minimizing competing reaction pathways.

Umpolung Strategies for Selective Bond Formation

Umpolung, or the reversal of polarity, is a powerful concept in organic synthesis that involves inverting the typical reactivity of a functional group. In the context of disulfide synthesis, a thiol's sulfur atom is typically nucleophilic. Umpolung strategies convert this nucleophilic sulfur into an electrophilic sulfur species, often a sulfenium ion. chemistryviews.org

This approach is particularly valuable for the selective synthesis of unsymmetrical disulfides. researchgate.netchemistryviews.org By generating a stable electrophilic sulfenium ion from one thiol, it can then react selectively with a different, nucleophilic thiol, preventing the statistical mixture of symmetrical and unsymmetrical products that would form in a standard co-oxidation. chemistryviews.org A recently developed sulfur-mediated umpolung strategy employs N-thiosuccinimides and O,O-diethyl phosphorothioic acid ((EtO)₂P(O)SH) to generate unsymmetrical organophosphorus disulfides. rsc.orgrsc.orgnih.gov In this method, the (EtO)₂P(O)SH acts as a pronucleophile to convert the N-thiosuccinimide into an electrophilic species that readily forms the unsymmetrical disulfide. rsc.org

For the synthesis of a symmetrical homodimer like diethoxy disulfide, an umpolung strategy is not conceptually necessary, as the goal is the reaction of two identical nucleophilic precursors. However, understanding umpolung is crucial in advanced disulfide chemistry as it provides a sophisticated tool for controlling selectivity in more complex systems.

Utilization of Specific Reagents (e.g., Lawesson's Reagent, N-thiosuccinimides, (EtO)₂P(O)SH)

Modern organic synthesis employs a variety of specialized reagents to achieve specific transformations with high efficiency and selectivity.

Lawesson's Reagent: Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a widely recognized thionating agent. Its primary and well-established application is the conversion of carbonyl compounds (ketones, amides, esters) into their corresponding thiocarbonyls (thioketones, thioamides, thioesters). alfa-chemistry.comwikipedia.orgmdpi.comencyclopedia.pub The reaction mechanism involves the exchange of an oxygen atom for a sulfur atom. While it is a cornerstone reagent in organosulfur chemistry, its use is for thionation, not for the formation of disulfide bonds from thiol precursors. There is no substantial evidence to support its use as a reagent for the oxidative coupling of thiols to form disulfides like diethoxy disulfide.

N-Thiosuccinimides: N-Thiosuccinimides are stable, easy-to-handle crystalline solids that serve as electrophilic sulfur transfer agents. They are prepared from the corresponding thiols and are used to activate the sulfur atom. nih.govorganic-chemistry.org Their primary application is in the synthesis of sulfenamides via reaction with amines or amides and in the formation of unsymmetrical disulfides. organic-chemistry.org In a recently developed method, N-thiosuccinimides were employed in a sulfur-mediated umpolung strategy to react with a phosphorothioate (B77711) nucleophile, demonstrating their utility in creating specific and complex disulfide linkages. researchgate.netrsc.org

(EtO)₂P(O)SH (O,O-Diethyl phosphorothioic acid): This organophosphorus compound has emerged as a versatile reagent in sulfur chemistry. It can function as both a Brønsted acid and a phosphorothioate nucleophile. rsc.org In a novel, catalyst-free protocol, (EtO)₂P(O)SH was reacted with N-thiosuccinimides in ethanol to synthesize a range of unsymmetrical organophosphorus disulfides with a P(O)-S-S motif. rsc.orgrsc.orgnih.gov This reaction addresses the significant challenge of controlling homodimerization when forming unsymmetrical disulfides and proceeds under mild, green conditions. rsc.org While this specific application leads to organophosphorus disulfides rather than diethoxy disulfide, it exemplifies the modern approach of using highly specific reagents to construct disulfide bonds with high precision.

| Reagent | Primary Function / Application in Disulfide Synthesis | Reference(s) |

| Lawesson's Reagent | Thionation agent (converts C=O to C=S). Not used for synthesizing disulfides from thiols. | alfa-chemistry.comwikipedia.orgencyclopedia.pub |

| N-Thiosuccinimides | Electrophilic sulfur transfer agent. Used to synthesize sulfenamides and unsymmetrical disulfides. | rsc.orgnih.govorganic-chemistry.org |

| (EtO)₂P(O)SH | Phosphorothioate nucleophile. Reacts with N-thiosuccinimides in an umpolung strategy to form unsymmetrical organophosphorus disulfides. | rsc.orgrsc.orgnih.gov |

Advanced Synthetic Pathways for Organophosphorus Disulfides

While diethoxy disulfide is a dialkoxy disulfide, advancements in the synthesis of organophosphorus disulfides provide critical insights into modern techniques for forming the sulfur-sulfur bond, which are relevant to the broader class of disulfide compounds. These methods often tackle significant challenges, such as the selective formation of unsymmetrical disulfides and the use of mild, environmentally benign reaction conditions. rsc.orgrsc.org

A significant challenge in disulfide synthesis is controlling the reaction to prevent the formation of undesired symmetrical homodimers when an unsymmetrical product is the target. rsc.org Recent research in organophosphorus chemistry has introduced novel strategies to overcome this issue.

One such advanced method is a sulfur-mediated umpolung strategy for synthesizing unsymmetrical organophosphorus disulfides, which feature a P(O)–S–S motif. rsc.org This protocol employs N-thiosuccinimides as sulfur electrophiles that react with a phosphorothioic acid, such as (EtO)₂P(O)SH, which acts as a pronucleophile. rsc.org A key advantage of this approach is that it proceeds under catalyst- and additive-free conditions at room temperature, often in a renewable solvent like ethanol, thereby avoiding harsh reagents. rsc.org

Another innovative pathway involves the base-promoted direct dehydrogenative coupling of >P(O)H species with thiols under an air atmosphere. rsc.org In this process, the thiol first undergoes homocoupling in the presence of a base to form a disulfide intermediate. This disulfide then reacts with a deprotonated >P(O)H species to yield the desired thiophosphorus ester. rsc.org This demonstrates a green chemistry approach, utilizing air as the oxidant. rsc.org

Table 3: Comparison of Advanced Synthetic Pathways for Organophosphorus Disulfides

| Method | Key Reagents/Conditions | Novelty/Advantages | Source |

|---|---|---|---|

| Sulfur-Mediated Umpolung | (EtO)₂P(O)SH, N-thiosuccinimides, Ethanol, Room Temperature | Addresses homodimerization issue for unsymmetrical disulfides; Catalyst- and additive-free; Uses renewable solvent. | rsc.org |

| Dehydrogenative Coupling | >P(O)H species, Thiols, Base (e.g., Sodium Carbonate), Air Atmosphere | Utilizes air as a green oxidant; Forms disulfides as key intermediates. | rsc.org |

These advanced methodologies in the organophosphorus field highlight the ongoing development of more controlled, efficient, and sustainable synthetic routes for compounds containing the disulfide linkage. rsc.orgrsc.org

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| Diethoxy disulfide / Diethyl disulfide |

| Ethanol |

| Sulfur monochloride |

| Triethylamine |

| Dichloromethane (B109758) |

| Sodium hydroxide |

| Ethanethiol (B150549) |

| Sodium mercaptide |

| Cobalt phthalocyanine |

| N-thiosuccinimides |

| Phosphorothioic acid |

| Thiophosphorus esters |

Chemical Reactivity and Reaction Mechanisms of Diethoxy Disulfide

Redox Activity and Thiol-Disulfide Exchange Reactions

Diethoxy disulfide is a member of the dialkoxydisulfide class of compounds, which are recognized for their reactivity toward nucleophilic agents, particularly thiols. oup.comuiowa.edu This reactivity is central to their role as thiol-dependent hydrogen sulfide (B99878) (H₂S) donors and their use as model compounds in the study of thiol-disulfide exchange reactions. uiowa.eduvulcanchem.com The conversion of thiols into disulfides can proceed through direct substitution or a series of redox reactions. nih.gov While spontaneous thiol-disulfide interchange is generally slow, it can be catalyzed to occur more rapidly. nih.gov The thiol-disulfide exchange process is fundamental in biology, where it governs the folding of proteins through the formation of structural disulfide bonds and plays a role in redox signaling. nih.govnih.govnih.gov

The general mechanism for a thiol-disulfide exchange reaction is a type of SN2 nucleophilic substitution. nih.gov The process involves a deprotonated thiolate anion (RS⁻) acting as the nucleophile, which attacks one of the sulfur atoms of the disulfide bond. nih.govmdpi.com This leads to the formation of a linear, trisulfide-like transition state, ultimately resulting in a new disulfide and a new thiolate. nih.gov

Dialkoxydisulfides, including diethoxy disulfide, are known to release hydrogen sulfide (H₂S) rapidly in the presence of intracellular thiols like cysteine and glutathione (B108866) (GSH). uiowa.eduacs.org This process is significantly faster than that of other H₂S donors like GYY-4137. acs.org The release mechanism is complex and involves more than a simple thiol-disulfide exchange. acs.orgnih.gov

The kinetics of thiol-disulfide exchange reactions are crucial for understanding their dynamics in various systems. nih.gov These reactions typically exhibit first-order dependency on the concentrations of both the thiolate anion and the disulfide. nih.gov The rate of these reactions is significantly influenced by several factors, including pH. acs.org

Kinetic studies on dialkoxydisulfides have shown that H₂S release is pH-dependent, with acidic conditions promoting a more rapid release. For instance, in the presence of cysteine, the time to reach peak sulfide concentration from a dialkoxydisulfide was observed to be 60 minutes at a pH of 7.4. acs.org The rate of thiol-disulfide exchange reactions is maximized when the pKa of the attacking thiol is near physiological pH (~7), as this represents a compromise between the concentration of the highly reactive thiolate anion and its nucleophilicity. mdpi.com

The general mechanism for thiol-disulfide exchange is an SN2 type nucleophilic substitution, which proceeds through a single transition state without the formation of an intermediate. nih.gov The rate of the reaction is influenced not only by the nucleophilicity of the attacking thiol but also by factors that affect the stability of the leaving group and the electrophilicity of the sulfur atoms in the disulfide bond. nih.gov

The reactivity of disulfides and the rate of thiol-disulfide exchange are subject to various structural and electronic influences. A primary factor is the pKa of the reacting thiol, as the thiolate anion is about 10¹⁰ times more reactive than its protonated thiol counterpart. mdpi.com The rate constant for the exchange reaction tends to be highest when the thiol's pKa is around 7. mdpi.com As the pKa deviates from this value, the rate decreases due to either a lower concentration of the nucleophilic thiolate (at lower pH) or reduced nucleophilicity of the thiolate (at higher pH). mdpi.com

For the disulfide itself, indirect electronic substituent effects from the R-groups can be limited. This is because the highest occupied molecular orbital (HOMO), which is involved in the reaction, is almost exclusively centered on the sulfur atoms. github.io However, the nature of the R-group does influence the homolytic S-S bond dissociation energy, which typically ranges from 50-65 kcal/mol. mdpi.com In some classes of H₂S donors, electron-withdrawing groups on the substituent have been shown to accelerate H₂S release, while electron-donating groups result in a slower release, demonstrating a clear substituent effect. nih.gov Furthermore, steric hindrance and electrostatic interactions near the disulfide bond can also impede reactivity. mdpi.com

Nucleophilic Substitution Reactions

Diethoxy disulfide is known to be reactive towards various nucleophilic reagents. oup.com In these reactions, the ethoxy group (EtO-) can be displaced. This reactivity has been demonstrated with nucleophiles such as secondary amines, thiols, and thiocarboxylic acids, leading to the formation of unsymmetrical polysulfides. oup.com

The reaction of diethoxy disulfide with hydrazine (B178648) derivatives is a notable example of its susceptibility to nucleophilic attack, which can lead to both substitution of the alkoxyl group and the elimination of sulfur and nitrogen atoms. oup.com When diethoxy disulfide reacts with arylhydrazines in refluxing benzene, ethanol (B145695) is eliminated. oup.com The proposed mechanism suggests that the initial reaction affords a thiosulfinyl intermediate, analogous to reactions with primary amines. oup.com This intermediate then undergoes further transformation to yield the final products. oup.com For example, the reaction with 1,1-diphenylhydrazine (B1198277) results in the formation of diphenylamine, along with ethanol and sulfur. oup.com

A significant outcome of the reaction between diethoxy disulfide and monosubstituted arylhydrazines is the formation of arylbenzenes (biphenyls) and diaryl sulfides. oup.com The reaction mixture, after being refluxed in benzene, is typically separated via chromatography to isolate these products, alongside others like aryl ethoxy tetrasulfides. oup.com

The reaction with 4-nitrophenylhydrazine, for example, yields 4-nitrobiphenyl (B1678912) and bis(4-nitrophenyl) disulfide. oup.com Similar outcomes are observed with other substituted arylhydrazines. oup.com The formation of these products is thought to proceed through an azo intermediate. oup.com

Below is a table summarizing the products obtained from the reaction of diethoxy disulfide with various arylhydrazines. oup.com

| Arylhydrazine Reactant | Arylbenzene Product | % Yield | Diaryl Sulfide Product | % Yield |

| Phenylhydrazine | Biphenyl | 15 | Diphenyl sulfide | 2 |

| 4-Methylphenylhydrazine | 4-Methylbiphenyl | 21 | Bis(4-methylphenyl) sulfide | 6 |

| 4-Methoxyphenylhydrazine | 4-Methoxybiphenyl | 20 | Bis(4-methoxyphenyl) sulfide | 10 |

| 4-Chlorophenylhydrazine | 4-Chlorobiphenyl | 25 | Bis(4-chlorophenyl) sulfide | 11 |

| 4-Nitrophenylhydrazine | 4-Nitrobiphenyl | 30 | Bis(4-nitrophenyl) sulfide | 13 |

| 2,4-Dinitrophenylhydrazine | 2,4-Dinitrobiphenyl | 35 | Bis(2,4-dinitrophenyl) sulfide | 15 |

Reactions with Hydrazine Derivatives

Radical Chemistry and Fragmentation Pathways

The disulfide bond (S-S) in diethoxy disulfide is relatively weak, making it susceptible to cleavage under various conditions, which leads to a rich radical chemistry. core.ac.uk

The S-S bond in disulfides is generally the most labile bond within the molecule. core.ac.uk Homolytic cleavage of this bond can be initiated by thermal energy (thermolysis) or by ultraviolet light (photolysis). core.ac.uknih.gov This cleavage results in the formation of two identical thiyl radicals (EtO-S•). core.ac.uk

Reaction Scheme: Homolytic Cleavage EtO-S-S-OEt (heat or light) → 2 EtO-S•

Studies on various aliphatic disulfides have shown that UV excitation leads to prompt, homolytic cleavage of the S–S bond. nih.govosti.govacs.org For dialkoxy disulfides specifically, photolytic conditions are known to generate alkoxy radicals, suggesting that subsequent fragmentation of the initial thiyl radical can occur. researchgate.net The reformation of the disulfide bond from the two radicals is also possible and can occur on a very short timescale, typically within 10–100 milliseconds. nih.gov

Once radicals are present in the system, they can attack an intact diethoxy disulfide molecule, initiating a process known as radical-mediated disulfide fragmentation. nih.govacs.org A radical (R•) attacks one of the sulfur atoms of the disulfide bond. This leads to the cleavage of the S-S bond, forming a new stable molecule and liberating a thiyl radical (EtO-S•). nih.govacs.orgresearchgate.net

This newly formed thiyl radical can then attack another disulfide molecule, propagating a chain reaction. nih.govacs.org This cascading transfer of sulfur radicals is a key feature of the radical chemistry of disulfides and has been exploited in the development of photoadaptable materials where the network can rearrange under light exposure. nih.govacs.orgrsc.org The process allows for the dynamic exchange of disulfide bonds within a system. rsc.orgacs.org

To control the initiation of radical reactions involving diethoxy disulfide, radical initiators are often employed. These are molecules that decompose under specific conditions (e.g., light or heat) to produce radicals. dergipark.org.tr Photoinitiators are commonly used, which cleave upon exposure to light of a specific wavelength. nih.govnih.gov

Table 3: Common Radical Initiators for Disulfide Cleavage

| Initiator | Type | Activation Method | Reference |

| Lithium acylphosphinate (LAP) | Acylphosphinate | UV Light | nih.govresearchgate.net |

| 2,2-Dimethoxy-2-phenylacetophenone (DMPA) | Acetophenone derivative | UV Light | dergipark.org.tr |

| Azobis(isobutyronitrile) (AIBN) | Azo compound | Heat/UV Light | dergipark.org.tr |

| Acetone | Ketone | UV Light | nih.gov |

Catalytic Transformations Involving Diethoxy Disulfide

Under photoirradiation, organic disulfides can function as versatile catalysts for a variety of organic transformations. beilstein-journals.orgd-nb.info The catalytic cycle is based on the ability of the disulfide to be easily cleaved into thiyl radicals (RS•), which are the active catalytic species. beilstein-journals.org Diethoxy disulfide can serve as such a photocatalyst precursor.

Upon exposure to light, diethoxy disulfide undergoes homolytic cleavage to generate ethoxythiyl radicals (EtO-S•). These radicals can reversibly add to unsaturated multiple bonds (e.g., alkenes or alkynes), initiating a range of functionalization reactions under mild conditions. beilstein-journals.orgd-nb.info Examples of disulfide-catalyzed photoreactions include cycloadditions, oxidations, and isomerizations. beilstein-journals.orgnih.gov Because the thiyl radical is regenerated at the end of the reaction sequence, only a catalytic amount of the disulfide is required. beilstein-journals.org

For example, in a disulfide-catalyzed oxidation of an alkyne, the photogenerated thiyl radical adds to the carbon-carbon triple bond, creating a vinyl radical intermediate. This intermediate can then react with molecular oxygen, ultimately leading to an oxidized product and regenerating the thiyl radical to continue the catalytic cycle. d-nb.infonih.gov This approach is considered a green and economical method as it often uses readily available reagents like air or oxygen as the terminal oxidant. nih.gov

Furthermore, transition metals can also catalyze transformations of disulfides. Rhodium complexes, for example, have been shown to catalyze reactions involving the cleavage of the S-S bond, such as the insertion of alkynes into the disulfide bond. mdpi.com

Role as Photocatalyst, Hydrogen Atom Transfer (HAT) Catalyst, Initiator, or Cocatalyst

Diethoxy disulfide, like other organic disulfides, exhibits versatile catalytic activity under photoirradiation. beilstein-journals.orgnih.gov Upon absorption of light energy, the sulfur-sulfur bond in diethoxy disulfide can undergo homolytic cleavage to generate two ethoxythiyl radicals (EtOS•). These highly reactive radical species are central to the catalytic function of diethoxy disulfide, enabling it to act in several key roles within photochemical reactions. beilstein-journals.orgnih.gov

Photocatalyst: Diethoxy disulfide can function as a photocatalyst, initiating chemical transformations by absorbing light and transferring the energy to other molecules. The formation of ethoxythiyl radicals upon photoirradiation is the primary step in its photocatalytic cycle. beilstein-journals.orgnih.gov These radicals can then engage in various reactions before regenerating the disulfide, thus completing the catalytic cycle. beilstein-journals.orgnih.gov

Hydrogen Atom Transfer (HAT) Catalyst: The ethoxythiyl radical is an effective hydrogen atom transfer (HAT) agent. beilstein-journals.orgnih.gov In this role, it can abstract a hydrogen atom from a suitable donor molecule, generating a new radical species and ethanethiol (B150549) (EtSH). This ability is crucial in processes where the homolytic cleavage of a C-H bond is a key step. acs.orgnih.gov Disulfides are recognized as powerful HAT catalysts in photoredox catalysis systems. beilstein-journals.orgnih.gov For instance, they have been employed as co-catalysts in the hydrodecarboxylation of fatty acids, where the thiyl radical abstracts a hydrogen atom to propagate the reaction chain. rsc.orgnih.gov

Initiator: By generating ethoxythiyl radicals upon photolysis, diethoxy disulfide can act as a radical initiator. google.com These radicals can initiate chain reactions, such as polymerizations or radical additions, by reacting with a monomer or substrate to form a new radical that continues the chain. researchgate.netrsc.org

Cocatalyst: Diethoxy disulfide can also serve as a cocatalyst, working in conjunction with another photocatalyst to facilitate a chemical transformation. beilstein-journals.orgnih.govacs.org For example, in some photoredox reactions, a primary photocatalyst absorbs light and initiates an electron transfer process, while the disulfide cocatalyst participates in a subsequent HAT step or other radical-mediated transformations to complete the catalytic cycle. rsc.orgsigmaaldrich.com

The versatile catalytic nature of disulfides like diethoxy disulfide makes them valuable in a range of photocatalytic reactions, offering a green, economical, and mild approach to organic synthesis. beilstein-journals.orgnih.gov

Disulfide-Catalyzed Photoreactions

The generation of thiyl radicals from disulfides under photochemical conditions enables a variety of synthetic transformations. beilstein-journals.orgnih.gov These reactions benefit from the mild conditions and high selectivity often associated with disulfide catalysis.

Organic disulfides can catalyze various cycloaddition reactions under photoirradiation. beilstein-journals.org The thiyl radicals generated from the disulfide can add to unsaturated systems, initiating a cascade of events leading to the formation of cyclic products. beilstein-journals.orgbeilstein-journals.org For example, diaryl disulfides have been shown to catalyze [3+2] cyclization reactions. beilstein-journals.org While specific examples detailing diethoxy disulfide in cycloaddition reactions are not prevalent in the reviewed literature, the general mechanism involves the addition of the thiyl radical to an alkene or other unsaturated molecule to form a radical intermediate, which then undergoes cyclization. nih.gov The reaction of ortho-quinone methides with styrenes, promoted by a thioxanthylium photoredox catalyst, is an example of an intermolecular oxa-[4+2] cycloaddition, demonstrating the utility of photoredox catalysis in forming cyclic structures. acs.org Density functional theory (DFT) calculations have been used to study the cycloaddition reaction of tropone (B1200060) with 1,1-diethoxyethene (B179383) catalyzed by a Lewis acid, providing insight into the reaction mechanism. nih.gov

Disulfide-catalyzed photoreactions are particularly useful for achieving anti-Markovnikov additions to alkenes and alkynes. acs.orgrutgers.edu In these reactions, the thiyl radical acts as a key intermediate that directs the addition to the less substituted carbon atom of the double or triple bond, counter to the typical regioselectivity observed in electrophilic additions (Markovnikov's rule). rutgers.edulibretexts.org

Disulfides can catalyze the carbonylation of aromatic olefins under photochemical conditions. beilstein-journals.org This type of reaction typically involves the introduction of a carbonyl group into an organic molecule. Palladium-catalyzed carbonylation reactions of olefins are a well-established synthetic method. science.gov In the context of disulfide photocatalysis, the thiyl radical can initiate a process that leads to the incorporation of carbon monoxide. For example, a proposed mechanism for the disulfide-catalyzed aerobic oxidation of 1,3-dicarbonyl compounds involves the formation of a disulfide-enol complex which reacts with oxygen under irradiation. nih.gov While specific research on diethoxy disulfide in aromatic olefin carbonylations is limited in the provided search results, the general principles of disulfide-catalyzed photochemistry suggest its potential applicability in such transformations. beilstein-journals.org

Thiyl radicals generated from disulfides are effective catalysts for the isomerization of C=C double bonds. beilstein-journals.org This process is driven by the reversible addition-elimination of the thiyl radical to the alkene. This reversible nature allows for the conversion of a less stable isomer into a more stable one. beilstein-journals.orgnih.gov For instance, diphenyl disulfide has been used to catalyze the photoinduced conversion of maleate (B1232345) esters to fumarates. beilstein-journals.org The isomerization of allyl alcohols to carbonyl compounds can also be catalyzed by disulfides under illumination. beilstein-journals.org A plausible mechanism involves the abstraction of an α-hydrogen from the allyl alcohol by the thiyl radical, followed by a single-electron transfer (SET) process to yield an allylic cation and a thiolate anion, which ultimately leads to the isomerized product. beilstein-journals.org Protein disulfide isomerase (PDI) is a biological catalyst that rearranges disulfide bonds in proteins, a process that can involve cycles of reduction and reoxidation. nih.govnih.gov

Disulfide-catalyzed photoreactions provide a green and efficient method for the oxidation of alkenes and alkynes, often using molecular oxygen from the air as the oxidant. nih.govd-nb.info Electron-rich aromatic disulfides have been used as photocatalysts for the aerobic oxidative cleavage of C=C bonds in aromatic olefins, converting them into ketones and aldehydes under visible light irradiation at ambient temperature. nih.gov

A proposed mechanism for the aerobic photooxidative cleavage of olefins involves the formation of a disulfide-olefin charge-transfer complex, which upon irradiation, generates a thiyl radical. d-nb.infonih.govnih.gov This radical then reacts with oxygen and the olefin to form a dioxetane intermediate, which subsequently decomposes to the carbonyl products. nih.govd-nb.info Similarly, diarylalkynes can be oxidized to diaryl-1,2-diketones in the presence of visible light, oxygen, and a disulfide catalyst. d-nb.info The oxidation of allyl alcohols can also be achieved through a disulfide-catalyzed process. d-nb.info These reactions are synthetically valuable as they provide access to important carbonyl compounds from readily available unsaturated hydrocarbons. d-nb.infonih.govlibretexts.org

Table of Research Findings on Disulfide-Catalyzed Photoreactions

| Reaction Type | Catalyst/System | Substrate(s) | Product(s) | Key Findings & Mechanism |

| Cycloaddition | Diaryl disulfide beilstein-journals.org | Unsaturated compounds | Cyclic compounds | Catalyzes [3+2] cyclizations via thiyl radical addition. beilstein-journals.org |

| Anti-Markovnikov Addition | Diphenyl disulfide / Acridinium photocatalyst sigmaaldrich.com | Alkenes, Carboxylic acids | Alkyl-substituted products | Achieves anti-Markovnikov hydrodecarboxylation. sigmaaldrich.com |

| Aromatic Olefin Carbonylation | Disulfide catalyst beilstein-journals.org | Aromatic olefins | Carbonylated products | Thiyl radical initiates the incorporation of a carbonyl group. beilstein-journals.org |

| Isomerization | Diphenyl disulfide beilstein-journals.org | Maleate esters, Allyl alcohols | Fumarates, Carbonyl compounds | Reversible addition of thiyl radical to C=C bond drives isomerization. beilstein-journals.org |

| Oxidation of Alkenes | Aromatic disulfide / Visible light / O₂ nih.gov | Aromatic olefins | Ketones and Aldehydes | Involves a disulfide-olefin charge-transfer complex and a dioxetane intermediate. nih.gov |

| Oxidation of Alkynes | Disulfide / Visible light / O₂ d-nb.info | Diarylalkynes | Diaryl-1,2-diketones | Efficient method with high yields (77-97%). d-nb.info |

Diboration of Alkynes

The diboration of alkynes is a significant transformation in organic synthesis, yielding 1,2-diborylalkenes that are valuable intermediates. While direct diboration often requires transition metal catalysis, catalyst-free methods are also being explored. rsc.orgrsc.org In the context of diethoxy disulfide, its direct involvement in alkyne diboration is not extensively documented in dedicated studies. However, the broader field of alkyne diboration provides mechanistic insights that could be relevant.

Typically, the diboration of terminal alkynes can proceed via different pathways, including direct addition and base-catalyzed mechanisms, which can influence the stereochemical outcome (syn/anti-isomers). rsc.org Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to understand the reaction pathways, confirming the role of intermediates like borataallene in base-catalyzed processes. rsc.org

Rhodium complexes, known to interact with disulfides, also catalyze the insertion of alkynes into the S-S bond. mdpi.com For instance, the reaction of 1-octyne (B150090) with diethyl disulfide in the presence of a rhodium catalyst system results in the formation of a 1,2-bis(alkylthio)-1-alkene. mdpi.com This demonstrates the reactivity of the disulfide S-S bond towards alkynes under metal catalysis, a process related to the broader class of alkyne functionalization reactions.

Table 1: Representative Catalyst Systems for Alkyne Functionalization

| Catalyst System | Substrates | Product Type | Reference |

| RhH(PPh₃)₄, trifluoromethanesulfonic acid, (p-MeOC₆H₄)₃P | 1-Octyne, Diethyl disulfide | 1,2-bis(alkylthio)-1-alkene | mdpi.com |

| Copper(I) chloride, ligand | Terminal alkynes, HBdan, HBpin | E-1,1-diborylalkenes | chemrxiv.org |

| Organobase (BTMG) | Terminal alkynes, B₂oct₂ | 1,1-diborylalkenes | nih.gov |

This table is for illustrative purposes and includes reactions beyond disulfide chemistry to provide context for alkyne functionalization.

Reductive Dehalogenation

Reductive dehalogenation is an important process for the detoxification of halogenated organic compounds. ohsu.eduepa.gov This reaction involves the replacement of a halogen atom with a hydrogen atom, often facilitated by a reducing agent. epa.govtcichemicals.com Disulfides are not typically primary reagents for this transformation, which often employs metal hydrides, silanes, or proceeds via microbial pathways. ohsu.edutcichemicals.com

However, the cleavage of the S-S bond in disulfides can be part of catalytic cycles that may interface with dehalogenation processes. For instance, iron has been shown to catalyze the cross-electrophile coupling of benzyl (B1604629) halides and disulfides to form thioethers without the need for an external reductant. nih.govchemrxiv.org This reaction proceeds by selectively activating the benzylic halide in the presence of the disulfide. nih.gov While not a direct reductive dehalogenation in the traditional sense of replacing a halogen with hydrogen, it represents a dehalogenative coupling.

The mechanisms of dehalogenation are diverse and can include nucleophilic substitution, elimination (dehydrohalogenation), and single electron transfer (SET) processes. ohsu.eduepa.govmdpi.comyoutube.com The choice of reagent and reaction conditions dictates the operative pathway.

Metal-Catalyzed Reactions (e.g., Rhodium Catalysis)

Rhodium complexes are particularly effective catalysts for reactions involving disulfides, including diethoxy disulfide. mdpi.comnih.govnih.gov These catalysts can efficiently cleave the S-S bond, enabling the transfer of the organothio group (RS-) to various organic molecules. mdpi.comnih.govresearchgate.net This approach offers a milder and often more selective alternative to traditional methods that use thiols, which can be odorous and require basic conditions. nih.govnih.gov A key feature of many rhodium-catalyzed reactions with disulfides is their reversible nature, operating under chemical equilibrium. mdpi.comresearchgate.net

S-S Bond Cleavage Mechanisms

The central step in the rhodium-catalyzed reactions of disulfides is the cleavage of the sulfur-sulfur bond. The prevailing hypothesis involves the oxidative addition of a low-valent rhodium species to the disulfide. mdpi.com This process forms a rhodium intermediate with two sulfur atoms bonded to the metal center (an S-Rh-S species). mdpi.com This key intermediate can then participate in subsequent steps like substitution or insertion. mdpi.com

Rhodium pincer complexes have also been shown to facilitate S-S bond cleavage. nih.gov In these cases, the cleaved sulfur-containing fragments can be sequestered by both the rhodium metal center and the pincer ligand itself. nih.gov Theoretical calculations have also been used to explore the mechanisms of disulfide bond cleavage, for example, through electron capture influenced by charged groups in a molecule. utah.edunih.gov

Synthesis of Organosulfur Compounds

Rhodium catalysis provides a versatile platform for the synthesis of a wide array of organosulfur compounds starting from disulfides. mdpi.comnih.govnih.gov By combining the S-S bond cleavage with the cleavage of other bonds like C-H and C-S, various transformations can be achieved. mdpi.com

Examples of organosulfur compounds synthesized via this methodology include:

Thioesters: Formed through reactions with acyl groups.

Aryl sulfides: Resulting from coupling with aryl groups.

1-Thioalkynes: Generated from reactions with terminal alkynes. mdpi.com

Rhodium catalysts can also promote disulfide exchange reactions, allowing for the synthesis of unsymmetrical disulfides. mdpi.comnih.gov This process is efficient and can reach equilibrium quickly under mild conditions. nih.gov Furthermore, these catalytic systems can be extended to reactions with diselenides and ditellurides. mdpi.comnih.gov

Table 2: Examples of Rhodium-Catalyzed Synthesis of Organosulfur Compounds

| Starting Materials | Catalyst System | Product Type | Reference |

| Dibutyl disulfide, Bis(2-benzoyloxyethyl) disulfide | RhH(PPh₃)₄, trifluoromethanesulfonic acid, (p-tol)₃P | 2-Benzoyloxyethyl butyl disulfide | mdpi.com |

| 1-Octyne, Diethyl disulfide | RhH(PPh₃)₄, trifluoromethanesulfonic acid, (p-MeOC₆H₄)₃P | 1,2-Bis(ethylthio)-1-octene | mdpi.com |

| Di(octyl) disulfide, Hydrogen | RhH(PPh₃)₄ | 1-Octanethiol (B94742) | mdpi.com |

| 1-Octanethiol, Oxygen | RhH(PPh₃)₄, dppb | Dioctyl disulfide | mdpi.com |

Reduction and Oxidation Interconversions

The interconversion between disulfides and thiols is a fundamental process in organosulfur chemistry, involving reduction and oxidation reactions. mdpi.com Rhodium complexes are capable of catalyzing both the reduction of disulfides to thiols and the reverse reaction, the oxidation of thiols to disulfides. mdpi.com

Reduction: The hydrogenation of disulfides to thiols can be achieved using hydrogen gas in the presence of a rhodium catalyst. For example, di(octyl) disulfide can be reduced to 1-octanethiol in high yield using RhH(PPh₃)₄. mdpi.com This metal-catalyzed hydrogenolysis is noteworthy as thiols can sometimes poison catalysts. mdpi.com

Oxidation: The same rhodium complex can catalyze the oxidation of thiols back to disulfides using molecular oxygen as the oxidant. mdpi.com For instance, treating 1-octanethiol with a rhodium catalyst under an oxygen atmosphere yields dioctyl disulfide. mdpi.com This catalytic cycle highlights the ability of the rhodium center to mediate redox processes involving the sulfur functional group. royalsocietypublishing.org The redox state of the catalyst itself can also be switched, influencing its catalytic activity. rsc.org

Theoretical and Computational Investigations of Diethoxy Disulfide

Quantum-Chemical Calculations (e.g., Ab Initio, Density Functional Theory (DFT))

Quantum-chemical calculations have been instrumental in understanding the properties of diethoxy disulfide. Methods such as ab initio Hartree-Fock calculations with a 3-21G* basis set have been used to determine the geometric parameters and quadratic force constants for its stable and transition state conformations. psu.edu These calculations are crucial for reproducing observed frequencies with a high degree of accuracy when combined with appropriate scale factors. psu.edu

Density Functional Theory (DFT) has also been widely applied to study diethoxy disulfide and related disulfide-containing molecules. acs.orgmdpi.com For instance, DFT at the M05-2X/6-31G(d) level has been used to calculate potential energy surfaces. Furthermore, various DFT functionals, including PBE0(-D3BJ), M06-2X(-D3), and DSD-PBEP86-D3BJ, have been benchmarked to accurately determine the structural parameters of the S-S bond. acs.org The choice of the functional and basis set is critical for obtaining reliable results that are in good agreement with experimental data. mdpi.com

Conformational Analysis and Energy Landscapes

The conformational landscape of diethoxy disulfide is complex due to the rotational freedom around its single bonds. Ab initio calculations have identified six conformers for diethoxy disulfide. researchgate.net

Identification and Characterization of Stable Conformers (e.g., GGG, GGG')

Among the possible conformers, the GGG and GGG' forms have been experimentally observed using Fourier transform microwave (FTMW) spectroscopy. researchgate.net The GGG conformer is identified as the most stable, or global minimum, configuration. researchgate.net The GGG' conformer is the next most stable form, ranking higher in energy by 2.0 kJ mol⁻¹. researchgate.net The relative population of these two conformers in a supersonic expansion has been estimated to be approximately 4:1. researchgate.net

Computational Prediction of Molecular Structure

Computational methods have been essential in predicting the molecular structure of diethoxy disulfide. researchgate.net Pulsed jet Fourier transform microwave spectroscopy, complemented by ab initio calculations at the MP2/6-311++G(d,p) level of theory, has enabled a thorough investigation of the molecular structure and conformation. researchgate.net The assignment of isotopologues, including two ¹³C and one ³⁴S for the GGG conformer and two ³⁴S for the GGG' conformer, has further refined the structural determination. researchgate.net

Vibrational Spectroscopy and Theoretical Frequencies

Vibrational spectroscopy, in conjunction with theoretical calculations, provides valuable information about the conformational and vibrational properties of diethoxy disulfide. elixirpublishers.commdpi.com The position of the characteristic disulfide band around 500 cm⁻¹ in the vibrational spectra is known to vary with the conformation around the disulfide unit. researchgate.net

Computational studies have analyzed both the wavenumber and normal mode composition as a function of conformation. researchgate.net A negative correlation has been found between the calculated vibrational wavenumber and the S-S stretching contribution to the normal mode. researchgate.net This finding helps to explain the experimentally observed shifts in the disulfide band's wavenumber. researchgate.net

Studies on Intramolecular Interactions (e.g., C-H···S-S Hydrogen Bonding)

The stability of biomacromolecules and their interactions with smaller molecules can be influenced by C-H···S-S interactions. researchgate.net In model molecular complexes of diethyl disulfide with ethylene (B1197577) and fluoroethylene, these interactions have been characterized using rotational spectroscopy. researchgate.net The detected structures are primarily stabilized by a C-H···S-S hydrogen bond, which provides stabilization energies ranging from 2.3 to 7.2 kJ mol⁻¹. researchgate.net

Electronic Structure Analysis (e.g., Natural Bond Orbital (NBO) Analysis)

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the electronic structure and intramolecular interactions within a molecule. researchgate.netuni-muenchen.dewikipedia.org This method transforms the calculated wave function into a localized form that corresponds to the Lewis structure concepts of bonds and lone pairs. uni-muenchen.de

In the context of disulfide-containing systems, NBO analysis helps to characterize donor-acceptor interactions. researchgate.net For instance, in complexes involving diethyl disulfide, NBO analysis can confirm experimental observations of hydrogen bonding by identifying the specific orbital interactions responsible for the stabilization of the complex. researchgate.net

Computational Studies of S-S Bond Dissociation

Theoretical and computational chemistry provides powerful tools to investigate the intricacies of chemical bonds, including the sulfur-sulfur (S-S) bond in disulfide compounds. While specific computational studies focusing exclusively on diethoxy disulfide are not extensively available in the public literature, a significant body of research on analogous dialkyl disulfides, such as dimethyl disulfide (DMDS), offers valuable insights into the expected behavior of the S-S bond in diethoxy disulfide. These studies employ a range of computational methods to predict and analyze the S-S bond dissociation energy (BDE), bond length, and the electronic factors that govern its stability.

The homolytic cleavage of the S-S bond is a critical reaction pathway for disulfides, and its energetics are a key determinant of their chemical reactivity. The bond dissociation energy represents the energy required to break the S-S bond, yielding two thiyl radicals. Computational models, particularly those based on Density Functional Theory (DFT), have been widely used to calculate the BDE of the S-S bond in various disulfides. researchgate.netnih.gov

Different DFT functionals and basis sets can be employed, and their choice influences the accuracy of the calculated BDEs. For instance, studies on various disulfide compounds have shown that hybrid DFT methods like B3P86 can provide results in good agreement with experimental values. nih.gov The inclusion of diffuse functions and corrections for basis set superposition error (BSSE) has also been found to improve the accuracy of these calculations. nih.gov

For simple dialkyl disulfides, the S-S bond is relatively weak compared to carbon-carbon or carbon-hydrogen bonds, which contributes to their characteristic chemistry. chemrxiv.org The typical S-S bond length in disulfides is computationally and experimentally determined to be around 2.05 Å. researchgate.net Computational studies on a series of disulfide compounds have shown that the S-S bond lengths generally fall within a narrow range of 2.06 to 2.15 Å. nih.gov

High-level ab initio methods, such as equation-of-motion coupled-cluster theory (EOM-CCSD) and extended multi-state complete active space second-order perturbation theory (XMS-CASPT2), have been applied to smaller model systems like dimethyl disulfide to provide benchmark data and a deeper understanding of the electronic excited states involved in photodissociation pathways. nih.govchemrxiv.org These advanced computational techniques are crucial for accurately describing the potential energy surfaces along the S-S and C-S bond dissociation coordinates. nih.govchemrxiv.org

The substituent groups attached to the sulfur atoms significantly influence the S-S bond dissociation energy. While direct computational data for diethoxy disulfide is sparse, we can infer the electronic effect of the ethoxy groups. The oxygen atoms in the ethoxy groups are electronegative and can influence the electron density around the sulfur atoms, which in turn affects the strength of the S-S bond.

Below are tables summarizing representative computational data for the S-S bond in related disulfide compounds, which can serve as a proxy for understanding the properties of diethoxy disulfide.

Table 1: Calculated S-S Bond Dissociation Energies (BDEs) for Selected Disulfides

| Compound | Computational Method | Basis Set | Calculated BDE (kcal/mol) |

| Diethyl Disulfide | BMK | 6-311G(d,p) | 59.48 |

| Diethyl Disulfide | M06-2X | 6-311++G(2df,2p) | 65.7 |

| Diphenyl Disulfide | DFT Calculation | Not Specified | 54.5 |

| 4-Methoxybenzenedisulfide | DFT Calculation | Not Specified | 49.0 |

This table presents a selection of calculated bond dissociation energies for diethyl disulfide and other relevant disulfide compounds to illustrate the typical energy range of the S-S bond. researchgate.net

Table 2: Calculated S-S Bond Lengths for Selected Disulfides

| Compound | Computational Method | Basis Set | Calculated S-S Bond Length (Å) |

| General Disulfides | Not Specified | Not Specified | ~2.05 |

| Various Disulfides | B3P86, B3LYP, B3PW91 | Not Specified | 2.06 - 2.15 |

| Dimethyl Disulfoxide Dimer | B3LYP | 6-311G(3df)-mix | 2.312 |

This table showcases typical S-S bond lengths from computational studies on various disulfides and related compounds, providing a reference for the expected bond length in diethoxy disulfide. researchgate.netnih.govpsu.edu

Advanced Analytical Methods for Structural Elucidation and Reaction Monitoring

Chromatographic Techniques

Chromatography is indispensable for separating diethoxy disulfide from complex mixtures, whether for purification after synthesis or for quantification in various matrices.

Column Chromatography for Purification and Isolation

Column chromatography is a fundamental purification technique used to isolate diethoxy disulfide following its synthesis. nih.gov In a typical laboratory synthesis, diethoxy disulfide is produced by reacting ethanol (B145695) and sulfur monochloride in the presence of a base like triethylamine (B128534). nih.gov After the reaction is quenched and washed, the resulting crude orange oil is purified using column chromatography on a silica (B1680970) gel stationary phase. nih.gov The compound is eluted from the column using a specific solvent system, such as 5% methanol (B129727) in dichloromethane (B109758), to yield the purified product. nih.gov Other purification strategies involve drying the compound over agents like magnesium sulfate (B86663) or silica gel followed by distillation under reduced pressure. chemicalbook.comguidechem.com

Gas Chromatography (GC)

Gas chromatography is an ideal method for the analysis of volatile sulfur compounds like diethoxy disulfide. wur.nlgcms.cz The technique separates components of a mixture based on their volatility and interaction with a stationary phase within a capillary column.

Various detectors can be coupled with GC for the analysis of diethoxy disulfide. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination used for both identification and quantification. nih.gov In GC-MS, molecules are separated by the GC and then fragmented and detected by the mass spectrometer, providing a unique mass spectrum that acts as a chemical fingerprint. For diethoxy disulfide, the primary ions observed in electron ionization mass spectrometry are key to its identification. nih.gov

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Ion Fragment |

|---|---|---|

| 122 | Top Peak | [C4H10S2]+ (Molecular Ion) |

| 66 | 2nd Highest | [C2H5S-S]+ fragment |

| 29 | 3rd Highest | [C2H5]+ fragment |

Data sourced from PubChem CID 8077. nih.gov

Specialized GC techniques are often employed for analyzing samples in complex matrices. Headspace GC, for instance, analyzes the vapor phase above a liquid sample, which is particularly useful for volatile compounds like diethoxy disulfide in high-saline liquids. wur.nl For enhanced selectivity towards sulfur compounds, a Sulfur Chemiluminescence Detector (SCD) is highly effective, offering ppb-level detection and minimizing interference from hydrocarbons, which is critical in the petrochemical industry. gcms.cz A stable isotope dilution analysis using solid-phase microextraction (SPME) coupled with GC-MS has also been developed to accurately measure diethyl disulfide levels in complex samples like wine. nih.gov

High-Performance Liquid Chromatography (HPLC)

While GC is suited for volatile compounds, High-Performance Liquid Chromatography (HPLC) is a valuable alternative, particularly for analyzing less volatile sulfur compounds or for samples where derivatization is not desirable. HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

The technique has been successfully used to determine the content of various dialk(en)yl thiosulfinates and polysulfides, including diethyl disulfide, in commercial garlic products. nih.gov For short-chain dialkyl disulfides, reversed-phase HPLC is common. epa.govepa.gov In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like methanol or acetonitrile. epa.govwou.edu The pH of the mobile phase can be adjusted, for example with 0.1% formic acid, to ensure that compounds are in a consistent ionic state, which leads to sharper peaks and better separation. epa.gov

Spectroscopic Techniques

Spectroscopy involves the interaction of electromagnetic radiation with matter and is the cornerstone for the structural elucidation of molecules like diethoxy disulfide.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of a molecule. nih.gov It provides detailed information about the chemical environment of individual atoms (specifically, nuclei like ¹H and ¹³C). For diethoxy disulfide, ¹H and ¹³C NMR spectra provide unambiguous evidence for its structure. nih.gov

The ¹H NMR spectrum shows a triplet and a quartet, characteristic of an ethyl group, while the ¹³C NMR shows two distinct signals corresponding to the two different carbon environments. nih.gov

| Nucleus | Chemical Shift (δ) [ppm] | Signal Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 2.67 | Quartet | -S-CH₂- |

| ¹H | 1.31 | Triplet | -CH₃ |

| ¹³C | 32.90 | Not Applicable | -S-CH₂- |

| ¹³C | 14.49 | Not Applicable | -CH₃ |

Data sourced from PubChem CID 8077 and Wiley/Bio-Rad. nih.gov

Beyond basic structure confirmation, advanced spectroscopic studies combined with computational chemistry have revealed that diethoxy disulfide exists as a mixture of conformers, with the GGG and GGG' forms (referring to the torsion angles of the molecular backbone) being the most stable. researchgate.net The ability of NMR to probe disulfide bond connectivity is crucial in the study of more complex disulfide-containing molecules like peptides and proteins, highlighting the fundamental importance of this technique. rsc.orgnih.gov

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring its absorption of infrared radiation. acs.org Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint. The FTIR spectrum of diethoxy disulfide has been well-characterized. nih.gov

FTIR is also a valuable tool for monitoring chemical reactions. For example, in the synthesis of a disulfide from a thiol, FTIR can be used to monitor the disappearance of the characteristic S-H stretching band (around 2570 cm⁻¹) of the starting material, confirming its conversion to the disulfide product. acs.org Furthermore, specialized techniques like matrix isolation FTIR have been used to study non-covalent interactions, such as the hydrogen bonds formed between diethoxy disulfide and hydrogen sulfide (B99878) in a cold argon matrix. researchgate.net

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry is a cornerstone for the analysis of diethoxy disulfide, providing data on its molecular weight, structure, and quantification. biosynth.comnih.govnist.gov Gas chromatography coupled with mass spectrometry (GC-MS) is particularly well-suited for volatile sulfur compounds like diethyl disulfide and its analog, dimethyl disulfide, enabling their separation and identification in complex mixtures such as wine or environmental samples. nih.govnih.govepa.gov Tandem mass spectrometry (MS/MS) further allows for detailed structural elucidation through controlled fragmentation of selected ions.

Table 1: Physicochemical and Mass Spectrometry Data for Diethoxy Disulfide

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₄H₁₀S₂ | biosynth.comnist.gov |

| Molecular Weight | 122.25 g/mol | biosynth.comnist.gov |

| Common Synonyms | Diethyl disulfide, Ethyl disulfide | nist.gov |

| Ionization | Electron Ionization (EI) | nist.gov |

Electrospray ionization (ESI) is a soft ionization technique that generates gas-phase ions from analytes in solution, making it suitable for analyzing molecules that have undergone reactions in a liquid medium. rockefeller.edu When analyzing disulfide-containing molecules, the stability of the disulfide bond can influence ionization efficiency. nih.gov For larger proteins, the presence of intact disulfide bonds may yield lower charge states and weaker signal responses in the mass spectrometer. rockefeller.edunih.gov However, for a small molecule like diethoxy disulfide, ESI can effectively produce protonated molecular ions for MS analysis. Techniques such as electrolyte-enhanced corona discharge in ESI have been developed to facilitate the direct sequencing of even intact disulfide-linked peptides, demonstrating the adaptability of the method for disulfide analysis. rsc.org

Matrix-assisted laser desorption/ionization (MALDI) is a soft ionization technique primarily used for larger, non-volatile molecules like proteins and peptides. The analyte is co-crystallized with a matrix that absorbs laser energy, promoting desorption and ionization. ucsb.edu While not typical for small, volatile molecules like diethoxy disulfide itself, MALDI-TOF (Time-of-Flight) MS is highly relevant for studying its reaction products with biomolecules.

Research shows that under MALDI-TOF/TOF conditions, disulfide bonds can undergo characteristic fragmentation, such as a distinctive asymmetric cleavage, which can be used to rapidly identify peptides that have been cross-linked by disulfide-containing reagents. acs.orgresearchgate.net Furthermore, specific MALDI matrices can be chosen to influence the disulfide bond's fate; for instance, 1,5-diaminonaphthalene (1,5-DAN) is known to promote the reduction of disulfide bonds in the gas phase, which can simplify the analysis of proteins and peptides containing these linkages. ucsb.edu This property can be leveraged to confirm the presence of a disulfide bond by comparing spectra obtained with and without a reducing matrix.

Photoionization and photofragmentation techniques, particularly UV photodissociation (UVPD), are powerful methods for probing the intrinsic chemistry of disulfide bonds. acs.org Dimethyl disulfide (DMDS), the simplest organic disulfide, serves as an excellent model for understanding the photochemistry of diethoxy disulfide. osti.govrsc.org

Studies on DMDS reveal two primary photochemical reaction pathways upon UV irradiation:

S-S Bond Cleavage : Homolytic cleavage of the sulfur-sulfur bond to produce thiyl radicals (CH₃S•). This pathway is reported to be dominant at excitation wavelengths shorter than 250 nm. osti.gov

C-S Bond Cleavage : Cleavage of a carbon-sulfur bond to yield perthiyl radicals (CH₃SS•). This pathway becomes competitive at longer excitation wavelengths. osti.gov

UVPD experiments at 266 nm have been shown to selectively cleave disulfide bonds in gas-phase peptides while leaving other covalent bonds intact. acs.org This bond-selective chemistry allows for the direct identification of disulfide-bonded pairs in complex mixtures. acs.org Theoretical and experimental studies confirm that UV excitation of dialkyl disulfides leads to these competing cleavage pathways, providing fundamental insights into their photostability. chemrxiv.org

Table 2: Summary of UV Photodissociation Pathways for Dialkyl Disulfides

| Excitation Wavelength | Dominant Cleavage | Primary Products | Source |

|---|---|---|---|

| < 250 nm | S-S Bond | Thiyl Radicals (RS•) | osti.gov |

| > 250 nm | C-S Bond Becomes Competitive | Perthiyl Radicals (RSS•) | osti.gov |

Electron Capture Dissociation (ECD) and Electron Transfer Dissociation (ETD) are tandem mass spectrometry fragmentation methods based on radical ion chemistry. longdom.orgwikipedia.org Unlike collision-induced dissociation (CID), which relies on vibrational excitation, ECD and ETD involve the transfer of an electron to a multiply charged precursor ion. nih.gov This process preferentially cleaves disulfide bonds, which are often stable under CID conditions. longdom.orgpurdue.edu

The mechanism can involve direct cleavage at the S-S bond or initial cleavage of the N-Cα backbone in a peptide, followed by intramolecular radical-driven reactions that cleave the disulfide. nih.govresearchgate.net The efficiency and specific pathway of disulfide bond cleavage can be influenced by factors such as the charge state of the precursor ion. nih.gov These techniques are invaluable for top-down proteomics and for characterizing disulfide-linked structures. wikipedia.org For complex proteins, combined approaches such as UV pre-activation followed by ECD have been shown to significantly enhance the cleavage of multiple disulfide bonds. wikipedia.orgnih.gov